molecular formula C7H4BrF2NO2 B1412340 2,4-Difluoro-6-nitrobenzyl bromide CAS No. 1803827-24-8

2,4-Difluoro-6-nitrobenzyl bromide

Cat. No.: B1412340
CAS No.: 1803827-24-8
M. Wt: 252.01 g/mol
InChI Key: VDMRAUBXSMOGLA-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrF2NO2. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a bromine atom attached to a benzyl ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Difluoro-6-nitrobenzyl bromide typically involves the bromination of 2,4-difluoro-6-nitrotoluene. One common method includes the use of bromine or bromine-containing reagents such as N-bromosuccinimide (NBS) under specific reaction conditions. For instance, the reaction can be carried out under visible light irradiation to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrobenzyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.

    Reduction: Formation of 2,4-difluoro-6-aminobenzyl bromide.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzyl ring and can participate in various electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl bromide: Lacks the nitro group, making it less reactive in certain substitution reactions.

    2,6-Difluorobenzyl bromide: Has a different substitution pattern, affecting its reactivity and applications.

    4-Nitrobenzyl bromide: Lacks the fluorine atoms, which influences its chemical properties and reactivity.

Uniqueness

2,4-Difluoro-6-nitrobenzyl bromide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties to the compound. This combination makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

2-(bromomethyl)-1,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMRAUBXSMOGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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